molecular formula C15H13F3N6O2 B2500492 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 1421475-42-4

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No.: B2500492
CAS No.: 1421475-42-4
M. Wt: 366.304
InChI Key: UEBGUVRCBDENPH-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C15H13F3N6O2 and its molecular weight is 366.304. The purity is usually 95%.
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Biological Activity

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core and a triazole moiety with a trifluoromethyl group that enhances lipophilicity. Its molecular formula is C16H13F3N4O4C_{16}H_{13}F_3N_4O_4 with a molecular weight of approximately 382.29 g/mol .

Biological Activity Overview

This compound exhibits a range of biological activities:

1. Antimicrobial Activity
Studies have shown that compounds containing the triazole ring often possess antifungal and antibacterial properties. The presence of the trifluoromethyl group is believed to enhance these interactions .

2. Anticancer Activity
Research indicates that derivatives of triazoles can exhibit significant anticancer effects. For instance, compounds similar to N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline have been tested against various cancer cell lines with promising results .

3. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Triazole derivatives are known to interact with various biological targets, including enzymes involved in cancer progression and microbial resistance .

The exact mechanism of action for N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoxaline has not been fully elucidated. However, it is hypothesized that the compound interacts with specific proteins or enzymes through hydrophobic interactions and hydrogen bonding .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1 A series of triazole derivatives were synthesized and screened for anticancer activity; compounds showed IC50 values in the low micromolar range against various cancer cell lines .
Study 2 Examination of quinoxaline derivatives indicated significant antimicrobial activity against resistant bacterial strains .
Study 3 The structure–activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly influenced biological activity, emphasizing the role of electron-withdrawing groups like trifluoromethyl in enhancing efficacy .

Properties

IUPAC Name

N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N6O2/c1-23-13(15(16,17)18)22-24(14(23)26)7-6-19-12(25)11-8-20-9-4-2-3-5-10(9)21-11/h2-5,8H,6-7H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBGUVRCBDENPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=NC3=CC=CC=C3N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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